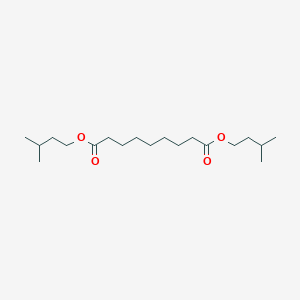
Bis(3-methylbutyl) nonanedioate
Description
Bis(3-methylbutyl) nonanedioate is a diester compound formed by the esterification of nonanedioic acid (azelaic acid) with 3-methylbutanol. Its molecular structure features a nine-carbon dicarboxylic acid backbone and two branched 3-methylbutyl ester groups.
Properties
CAS No. |
10340-99-5 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bis(3-methylbutyl) nonanedioate |
InChI |
InChI=1S/C19H36O4/c1-16(2)12-14-22-18(20)10-8-6-5-7-9-11-19(21)23-15-13-17(3)4/h16-17H,5-15H2,1-4H3 |
InChI Key |
QKXJAOGMTYMWDO-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCCCCCCC(=O)OCCC(C)C |
Canonical SMILES |
CC(C)CCOC(=O)CCCCCCCC(=O)OCCC(C)C |
Other CAS No. |
10340-99-5 |
Synonyms |
Nonanedioic acid, bis(3-Methylbutyl) ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Bis(3-methylbutyl) nonanedioate shares structural similarities with other branched esters, such as:
- Bis(2-methylbutyl) itaconate (2-MBuITA)
- Bis(3-methylbutyl) itaconate (3-MBuITA)
These analogs differ in the position of the methyl group on the alkyl chain (2- vs. 3-methylbutyl) and the carboxylic acid backbone (itaconic vs. nonanedioic acid). Branching in the alkyl chain influences molecular packing, solubility, and thermal stability.
Physicochemical Properties
Key properties of bis(3-methylbutyl) esters are compared below using data from bis(3-methylbutyl) itaconate (3-MBuITA) as a proxy (Table 1):
Table 1: Experimental Properties of 3-MBuITA and 2-MBuITA
Key Findings:
- Density : The 3-methylbutyl isomer exhibits slightly lower density than the 2-methylbutyl analog, attributed to reduced molecular packing efficiency due to branching .
- Viscosity : The 3-methylbutyl group lowers viscosity, likely due to weaker van der Waals interactions.
- Vapor Pressure : Higher vapor pressure in the 3-methylbutyl ester suggests increased volatility compared to the 2-methylbutyl variant.
Challenges in Differentiation
Isomeric esters, such as 2-methylbutyl vs. 3-methylbutyl derivatives, often exhibit nearly identical mass spectra, making differentiation via routine MS analysis challenging. For example, JWH-018 and its N-(3-methylbutyl) isomer show a 95% spectral match, necessitating advanced techniques like IR spectroscopy or NMR for unambiguous identification .
Toxicity and Regulatory Considerations
This highlights the importance of rigorous safety evaluations for industrial esters with branched alkyl chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


